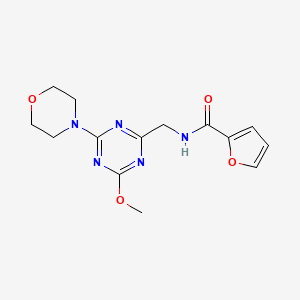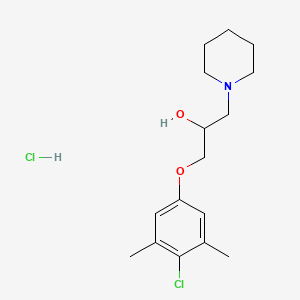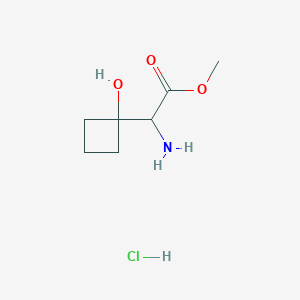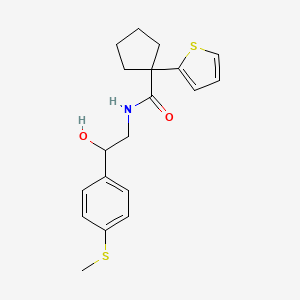
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H23NO2S2 and its molecular weight is 361.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydroxycinnamic Acids and Antioxidant Activities
Hydroxycinnamic acids, including derivatives like ferulic acid and caffeic acid, exhibit potent antioxidant activities in both in vitro and in vivo systems. These compounds, found in cereals, legumes, fruits, and vegetables, act by scavenging various radicals and serve as chain-breaking antioxidants. Their structural effects on antioxidant potency highlight the significance of phenolic compounds in disease risk reduction and health promotion. This insight can be related to the broader category of phenylpropanoids to which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may belong, underscoring the potential of similar compounds in scientific research focusing on antioxidant mechanisms and therapeutic applications (Shahidi & Chandrasekara, 2010).
Environmental Pollutants and Male Infertility
Research on environmental pollutants such as bisphenol A, nonylphenol, and phthalates, which act as endocrine disruptors, impacts reproductive health, particularly male infertility. These chemicals, found in plastics, can attack developing testes and induce germ cell apoptosis. The understanding of these mechanisms is crucial for assessing the environmental and health implications of synthetic compounds, including this compound, especially in contexts where endocrine disruption and reproductive toxicity are concerns (Lagos-Cabré & Moreno, 2012).
Antimicrobial Triclosan and Environmental Impact
Triclosan, a widely used antimicrobial agent in consumer products, undergoes environmental degradation, resulting in potentially toxic and persistent by-products. Understanding the fate and transformation of triclosan in aquatic environments emphasizes the importance of evaluating the environmental persistence and toxicology of chemical compounds, including this compound, to ensure they do not pose risks to ecosystems or public health (Bedoux et al., 2012).
Acetaminophen Degradation and AOPs
The degradation of acetaminophen via advanced oxidation processes (AOPs) generates various by-products, highlighting the complexity of chemical transformations and the potential environmental and toxicological implications. This research avenue underscores the need for comprehensive studies on the degradation pathways, by-products, and biotoxicity of pharmaceuticals and other synthetic compounds, including the detailed investigation of this compound, to ensure safe and effective environmental management strategies (Qutob et al., 2022).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c1-23-15-8-6-14(7-9-15)16(21)13-20-18(22)19(10-2-3-11-19)17-5-4-12-24-17/h4-9,12,16,21H,2-3,10-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZREUBHAKLIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((3,4-dichlorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2968079.png)
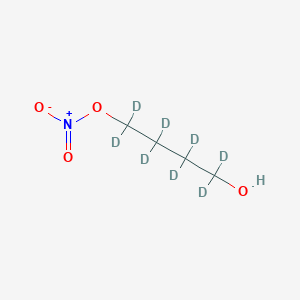
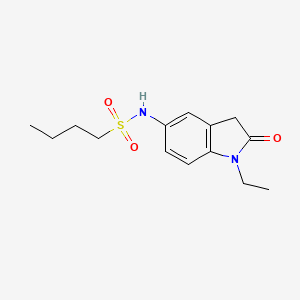
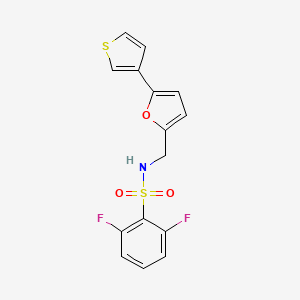
![(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2968085.png)
![N-[(4-fluorophenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2968088.png)
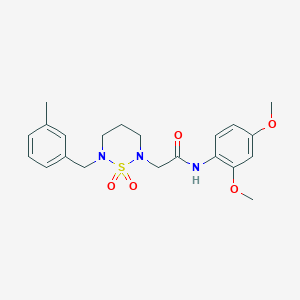
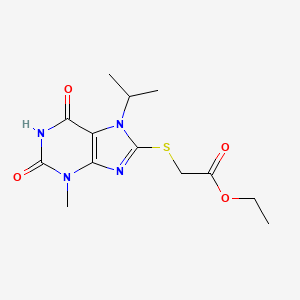
![Methyl 3-[4-(4-methoxyphenyl)piperazino]-3-oxopropanoate](/img/structure/B2968092.png)
![N-(3,4-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2968094.png)
